2-Methanesulfonyl-2-methylpropanoyl chloride

Catalog No.
S2971862
CAS No.
1017540-45-2
M.F
C5H9ClO3S
M. Wt
184.63
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methanesulfonyl-2-methylpropanoyl chloride

CAS Number

1017540-45-2

Product Name

2-Methanesulfonyl-2-methylpropanoyl chloride

IUPAC Name

2-methyl-2-methylsulfonylpropanoyl chloride

Molecular Formula

C5H9ClO3S

Molecular Weight

184.63

InChI

InChI=1S/C5H9ClO3S/c1-5(2,4(6)7)10(3,8)9/h1-3H3

InChI Key

WVAXTZRTHGFVMU-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)Cl)S(=O)(=O)C

Solubility

not available

2-Methanesulfonyl-2-methylpropanoyl chloride, with the chemical formula C5_5H9_9ClO3_3S and a molecular weight of 184.64 g/mol, is a versatile compound used in organic synthesis. It features a methanesulfonyl group attached to a 2-methylpropanoyl chloride structure, making it relevant in various

Isobutyryl chloride is a corrosive and irritating compound. It can cause skin burns, eye damage, and respiratory irritation. It's also flammable [].

(2-Methylphenyl)methanesulfonyl chloride:

This is a more likely structure based on known functional groups.

The primary reactivity of 2-methanesulfonyl-2-methylpropanoyl chloride stems from its acyl chloride functionality. It can undergo several chemical transformations:

  • Nucleophilic Acyl Substitution: This reaction occurs when nucleophiles attack the carbonyl carbon, leading to the formation of amides or esters.
  • Formation of Sulfonamides: Reaction with amines can yield sulfonamides, which are important in medicinal chemistry.
  • Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding acid and methanesulfonic acid.

The synthesis of 2-methanesulfonyl-2-methylpropanoyl chloride typically involves:

  • Starting Materials: The process begins with 2-methylpropanoyl chloride and methanesulfonyl chloride.
  • Reaction Conditions: The reaction generally requires an inert atmosphere (e.g., nitrogen) to prevent hydrolysis and may be conducted at low temperatures to control the reaction rate.
  • Workup: After completion, the product is purified through distillation or chromatography.

Interaction studies involving 2-methanesulfonyl-2-methylpropanoyl chloride focus on its reactivity with various nucleophiles. These studies help elucidate its potential as a reagent in synthetic pathways and its compatibility with biological systems. Understanding these interactions is crucial for assessing its safety and efficacy in practical applications.

Several compounds share structural similarities with 2-methanesulfonyl-2-methylpropanoyl chloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Bromo-2-methylpropanoyl chlorideC4_4H6_6BrClOContains bromine; used in electrophilic reactions
2-Chloro-2-methylpropanoyl chlorideC4_4H6_6Cl2_2OFeatures two chlorine atoms; more reactive
2-Methylpropanoyl chlorideC4_4H7_7ClOLacks the methanesulfonyl group; simpler structure

Uniqueness

The uniqueness of 2-methanesulfonyl-2-methylpropanoyl chloride lies in the presence of the methanesulfonyl group, which enhances its reactivity compared to other acyl chlorides. This functional group allows for specific interactions that can lead to novel synthetic pathways not achievable with simpler compounds.

XLogP3

0.8

Dates

Modify: 2024-04-14

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